molecular formula C9H15N3S B2654607 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane CAS No. 1862485-02-6

1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane

Cat. No.: B2654607
CAS No.: 1862485-02-6
M. Wt: 197.3
InChI Key: OJSLKSDBWDZRHE-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane is a heterocyclic compound that features a thiadiazole ring fused with an azepane ring. The presence of sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane typically involves the reaction of 3-methyl-1,2,4-thiadiazole with azepane under specific conditions. One common method involves the use of hydrazonoyl halides, which react with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The azepane ring is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the azepane ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)azepane involves its interaction with biological targets such as enzymes and DNA. The thiadiazole ring can intercalate with DNA, disrupting its replication and transcription processes . Additionally, the compound can inhibit specific enzymes involved in cellular metabolism, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiadiazole and azepane rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

5-(azepan-1-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c1-8-10-9(13-11-8)12-6-4-2-3-5-7-12/h2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSLKSDBWDZRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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